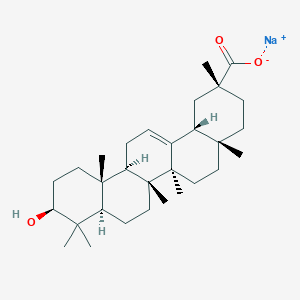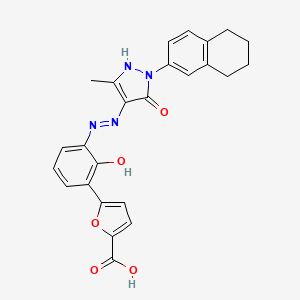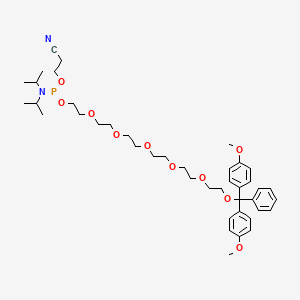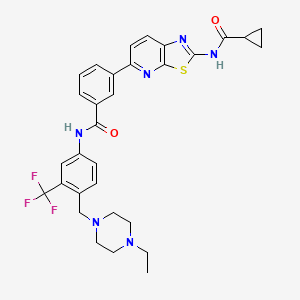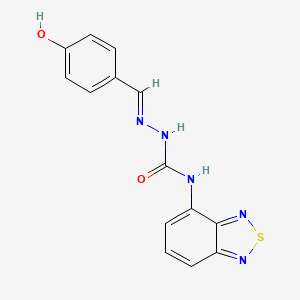
Éster t-butílico de hidroxi-PEG5
Descripción general
Descripción
Hydroxy-PEG5-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
This heterobifunctional, PEGylated crosslinker features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions . It can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .Molecular Structure Analysis
The molecular formula of Hydroxy-PEG5-t-butyl ester is C17H34O8 . Its molecular weight is 366.4 g/mol . The IUPAC name is tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The t-butyl protected carboxylic acid at one end of the Hydroxy-PEG5-t-butyl ester can be deprotected under acidic conditions . This allows it to participate in further chemical reactions.Physical and Chemical Properties Analysis
Hydroxy-PEG5-t-butyl ester has a refractive index of n/D 1.448 and a density of 1.071 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 19 .Aplicaciones Científicas De Investigación
Bioconjugación
El éster t-butílico de hidroxi-PEG5 se puede utilizar para la bioconjugación {svg_1}. Este proceso implica la unión covalente de diferentes moléculas biológicas a otras moléculas, como proteínas, péptidos u oligonucleótidos, para estudiar sus interacciones y funciones. El enlazador PEG hidrófilo del compuesto facilita la solubilidad en aplicaciones biológicas {svg_2}.
Síntesis de moléculas pequeñas
Este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas pequeñas {svg_3}. Las moléculas pequeñas son compuestos orgánicos de bajo peso molecular que regulan los procesos biológicos y son actores clave en el descubrimiento de fármacos {svg_4}.
Conjugados de moléculas pequeñas y/o biomoléculas
El éster t-butílico de hidroxi-PEG5 también se puede utilizar para crear conjugados de moléculas pequeñas y/o biomoléculas {svg_5}. Estos conjugados se pueden utilizar en varios campos, incluida la administración de fármacos, el diagnóstico y la terapéutica {svg_6}.
Compuestos de herramientas para la biología química
Este compuesto se puede utilizar para crear compuestos de herramientas para la biología química {svg_7}. Estas son moléculas pequeñas que pueden modular una función biológica que se puede utilizar para investigar las funciones de diferentes biomoléculas en la salud y la enfermedad {svg_8}.
Química medicinal
En química medicinal, el éster t-butílico de hidroxi-PEG5 se puede utilizar para crear nuevas moléculas de fármacos {svg_9}. Las propiedades del compuesto, como su enlazador PEG hidrófilo, pueden mejorar la solubilidad y la biodisponibilidad de estos fármacos {svg_10}.
Degradación de proteínas dirigida
Una de las aplicaciones notables del éster t-butílico de hidroxi-PEG5 está en la creación de quimeras de direccionamiento de proteólisis (moléculas PROTAC®) para la degradación de proteínas dirigida {svg_11}. Estas moléculas inducen la degradación de proteínas específicas, lo que es una estrategia prometedora para el desarrollo de fármacos {svg_12}.
Mecanismo De Acción
Target of Action
Hydroxy-PEG5-t-butyl ester is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link or conjugate.
Mode of Action
The compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to interact with its targets and create a link or conjugation between them.
Biochemical Pathways
The exact biochemical pathways affected by Hydroxy-PEG5-t-butyl ester depend on the specific molecules it is used to link or conjugate. It is often used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (protac® molecules) for targeted protein degradation . In these cases, the compound would affect the pathways related to the function of the linked molecules.
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Hydroxy-PEG5-t-butyl ester’s action depend on the specific molecules it is used to link or conjugate. For example, when used in the synthesis of antibody-drug conjugates, the result of its action could be the targeted delivery of a drug to a specific cell type .
Action Environment
The action, efficacy, and stability of Hydroxy-PEG5-t-butyl ester can be influenced by various environmental factors. For instance, the t-butyl protected carboxylic acid in the compound can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound is typically stored at -20°C , suggesting that temperature could also affect its stability.
Direcciones Futuras
Hydroxy-PEG5-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This suggests that it could have a wide range of applications in the future, particularly in the field of medicinal chemistry.
Análisis Bioquímico
Biochemical Properties
Hydroxy-PEG5-t-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is facilitated by the hydrophilic PEG linker, which increases solubility in biological applications .
Cellular Effects
The effects of Hydroxy-PEG5-t-butyl ester on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxy-PEG5-t-butyl ester exerts its effects at the molecular level. The t-butyl protected carboxylic acid can be deprotected under acidic conditions . This allows it to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKXOAOLAFMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


